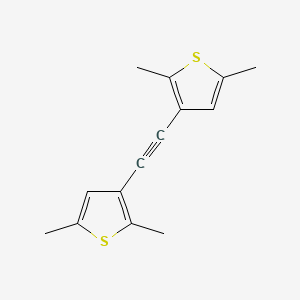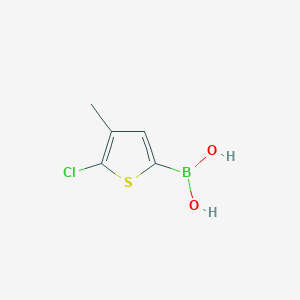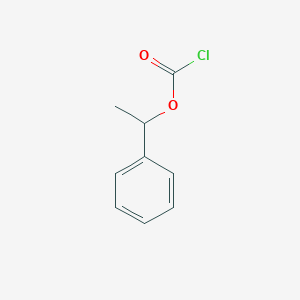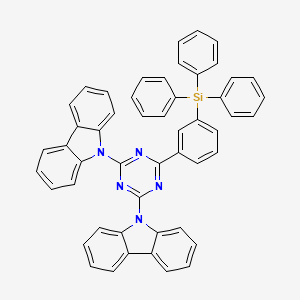
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne is an organic compound that belongs to the class of diarylethynes. This compound is characterized by the presence of two 2,5-dimethylthiophen-3-yl groups attached to an ethyne (acetylene) backbone. Diarylethynes are known for their unique electronic properties and are often used in the synthesis of photoactive materials and organic semiconductors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be synthesized through a variety of methods. One common approach involves the coupling of 2,5-dimethylthiophen-3-yl halides with acetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethyne group to an ethane group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethane derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoactive materials and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne involves its interaction with specific molecular targets and pathways. In photoactive applications, the compound undergoes photoinduced electron transfer processes, leading to the generation of excited states and subsequent emission of light. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be compared with other diarylethynes, such as:
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane: Similar structure but with an ethane backbone instead of ethyne.
1,2-Bis(2,5-dimethylthiophen-3-yl)benzene: Contains a benzene ring instead of an ethyne backbone.
1,2-Bis(2,5-dimethylthiophen-3-yl)cyclopentene: Features a cyclopentene ring in place of the ethyne backbone.
The uniqueness of this compound lies in its ethyne backbone, which imparts distinct electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H14S2 |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
3-[2-(2,5-dimethylthiophen-3-yl)ethynyl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C14H14S2/c1-9-7-13(11(3)15-9)5-6-14-8-10(2)16-12(14)4/h7-8H,1-4H3 |
InChI-Schlüssel |
JTUZSCRRMCYVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C#CC2=C(SC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)
![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)
![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)
